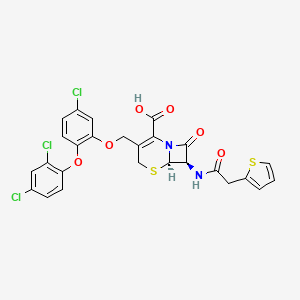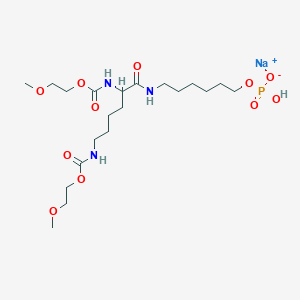
Montirelin tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Montirelin tetrahydrate is a synthetic analog of thyrotropin-releasing hormone (TRH). It is known for its potent and long-lasting effects compared to TRH. This compound has shown beneficial effects in various animal models, including those for concussion-induced unconsciousness, cerebral ischemia, memory disruption, spontaneous convulsions, narcolepsy, and spinal trauma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Montirelin tetrahydrate is synthesized through a series of chemical reactions involving the coupling of specific amino acids. The synthetic route typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Montirelin tetrahydrate undergoes various chemical reactions, including:
Oxidation: Montirelin can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert montirelin to its corresponding thiol derivatives.
Substitution: Montirelin can undergo substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Montirelin tetrahydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating cognitive dysfunction, seizures, and sleep disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
Montirelin tetrahydrate exerts its effects by binding to thyrotropin-releasing hormone receptors (TRHR) in the brain. This binding stimulates the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders. The compound also exhibits cytoprotective effects, protecting neurons from damage .
Comparación Con Compuestos Similares
Similar Compounds
Taltirelin: Another TRH analog with similar effects but different pharmacokinetic properties.
Thyrotropin-Releasing Hormone (TRH): The natural hormone with a shorter duration of action compared to montirelin.
Protirelin: A synthetic TRH analog used in diagnostic tests.
Uniqueness of Montirelin Tetrahydrate
This compound is unique due to its enhanced stability and longer duration of action compared to other TRH analogs. It has shown greater efficacy in animal models of neurological disorders, making it a promising candidate for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H32N6O8S |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide;tetrahydrate |
InChI |
InChI=1S/C17H24N6O4S.4H2O/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24;;;;/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25);4*1H2/t9-,11+,12+,13+;;;;/m1..../s1 |
Clave InChI |
LYTHVCBIYIODIA-UVZXXTSMSA-N |
SMILES isomérico |
C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O.O.O.O |
SMILES canónico |
CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
![5-cyclopropyl-N-cyclopropylsulfonyl-4-[(3R)-1-[2-(3,5-dichlorophenyl)propan-2-yl]piperidin-3-yl]oxy-2-fluorobenzamide](/img/structure/B10837128.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10837136.png)
![(5S') inverted question markN-{[5-(Ethylsulfonyl)pyridine-2-yl]methyl}-5'-methyl-1-{(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}-4',5'-dihydrospiro[piperidine-4,7'thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837143.png)
![4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide](/img/structure/B10837148.png)
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea](/img/structure/B10837155.png)
![2-Amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol](/img/structure/B10837158.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10837162.png)
![1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine](/img/structure/B10837167.png)
![N-[(3R,4S)-4-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B10837171.png)
![N-[3-({5-[2-(3-hydroxypropyl)-2H-tetrazol-5-yl]pyridin-3-yl}ethynyl)phenyl]-3-methyl-2-furamide](/img/structure/B10837173.png)
![3-(6-cyanopyridin-3-yl)-N-cyclopropylimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B10837182.png)

